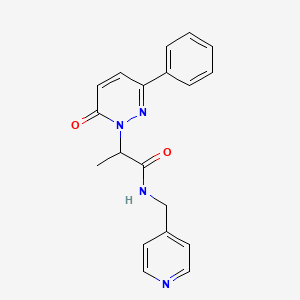

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide

Description

This compound features a pyridazinone core (6-oxo-3-phenylpyridazin-1(6H)-yl) linked via a propanamide bridge to a pyridin-4-ylmethyl substituent.

Properties

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(pyridin-4-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-14(19(25)21-13-15-9-11-20-12-10-15)23-18(24)8-7-17(22-23)16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDHYFWUYKYVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=NC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide typically involves a multi-step process:

Formation of the Pyridazine Core: : This step usually involves the reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds under controlled conditions to form the pyridazine ring.

Phenyl Ring Attachment:

Incorporation of the Propanamide Group: : The final step includes the attachment of the propanamide moiety via amidation reactions.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing each step to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of high-pressure reactors for coupling reactions and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide undergoes several types of chemical reactions:

Oxidation: : The compound can be oxidized at the phenyl or pyridazine rings, leading to the formation of various oxo-derivatives.

Reduction: : Reduction reactions can modify the pyridazine ring, possibly converting ketones to alcohols.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, primarily at the phenyl ring.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Catalysts for Substitution: : Palladium on carbon (Pd/C), copper catalysts.

Major Products

Major products from these reactions include various substituted derivatives, where functional groups like hydroxyl, amino, and nitro can be introduced, altering the compound's chemical and physical properties.

Scientific Research Applications

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide is utilized in several research domains:

Chemistry: : As a building block in organic synthesis for creating complex molecules.

Biology: : Investigated for its potential as an enzyme inhibitor or interaction with nucleic acids.

Industry: : Used in material science for creating novel polymers and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets:

Enzyme Inhibition: : Binds to the active site of enzymes, preventing substrate access.

Receptor Binding: : Interacts with cellular receptors, influencing signal transduction pathways.

Nucleic Acid Interaction: : Binds to DNA or RNA, affecting replication or transcription processes.

Comparison with Similar Compounds

Key Differences :

- The target compound replaces the pyrazolyl group in 6j with a pyridin-4-ylmethyl substituent.

- Compared to 6k, the absence of a methylphenyl group on the pyridazinone core may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., acetylcholinesterase active sites) .

Pyridazinone Derivatives with Diverse Amide Substituents ()

Key Differences :

- The phenethylamide in ZINC00220177 confers higher lipophilicity (logP ~3.1), which may limit blood-brain barrier permeability compared to the target compound’s pyridinyl group .

- D315-1296 ’s pyrrolidine-1-sulfonyl moiety introduces strong electron-withdrawing effects and solubility, but the target compound’s simpler pyridine group may reduce synthetic complexity .

Piperazine/Piperidine-Modified Analogs ()

Key Differences :

- The target compound’s rigid pyridinylamide may offer more predictable binding .

Biological Activity

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide is a compound belonging to the class of pyridazinone derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C18H16N4O2

- Molecular Weight : 320.3 g/mol

- CAS Registry Number : 898189-76-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The compound has been shown to exhibit the following mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in critical biochemical pathways, potentially affecting processes such as inflammation and tumor progression.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing downstream signaling pathways that are crucial for cellular responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anti-inflammatory Activity

Studies have demonstrated that pyridazinone derivatives can modulate inflammatory responses by inhibiting the NLRP3 inflammasome, a key player in inflammatory processes. This inhibition can lead to decreased production of pro-inflammatory cytokines such as IL-1β, making it a candidate for treating conditions like inflammatory bowel disease (IBD) and other inflammatory disorders .

2. Anticancer Potential

The compound's ability to interfere with cellular signaling pathways suggests potential anticancer properties. It may inhibit tumor growth by disrupting the mechanisms that cancer cells use for proliferation and survival. Recent studies have focused on its effects on cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against various bacterial strains. Its structural features allow it to penetrate microbial membranes and disrupt essential cellular functions, contributing to its potential as an antimicrobial agent.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide | Contains an acetamide group | Exhibits anti-inflammatory properties |

| 2-(6-oxo-3-pyridazinone)-N-(pyridin-4-ylmethyl)propanamide | Similar core structure | Demonstrates anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.